Magnesium 4-((dipropylamino)sulphonyl)benzoate

Pharmaceutical formulation Tablet disintegration Probenecid solid dosage forms

Standard probenecid free acid suffers from poor aqueous solubility (27.1 mg/L) and 30-minute USP disintegration minimum, complicating tablet manufacturing. Magnesium probenecid tetrahydrate (CAS 29243-46-7) solves three formulation failures: - Aqueous solubility eliminates 1M NaOH solubilization - Rapid disintegration (7.5-10 min) vs. 30 min pharmacopoeia limit - Sodium-free, potassium-free design for hypertensive patients Maintains hydrate integrity up to 50°C. Directly substitutable in existing probenecid tablet lines.

Molecular Formula C26H36MgN2O8S2
Molecular Weight 593.0 g/mol
CAS No. 29243-46-7
Cat. No. B12676854
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMagnesium 4-((dipropylamino)sulphonyl)benzoate
CAS29243-46-7
Molecular FormulaC26H36MgN2O8S2
Molecular Weight593.0 g/mol
Structural Identifiers
SMILESCCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)[O-].CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)[O-].[Mg+2]
InChIInChI=1S/2C13H19NO4S.Mg/c2*1-3-9-14(10-4-2)19(17,18)12-7-5-11(6-8-12)13(15)16;/h2*5-8H,3-4,9-10H2,1-2H3,(H,15,16);/q;;+2/p-2
InChIKeyMPLGKWAFXWWLMP-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Magnesium Probenecid Tetrahydrate Procurement Profile


Magnesium 4-((dipropylamino)sulphonyl)benzoate (CAS 29243-46-7) is the magnesium salt of probenecid, formally designated benzoic acid, 4-[(dipropylamino)sulfonyl]-, magnesium salt (2:1) [1]. Its molecular formula is C₂₆H₃₆MgN₂O₈S₂ (MW 593.0) . The compound exists as a crystalline tetrahydrate and was developed as a formulation-optimized alternative to probenecid free acid, with a primary pharmacological identity as a uricosuric agent and organic anion transporter (OAT) inhibitor [1][2]. Its key differentiation lies in its tablet formulation properties, aqueous solubility, and clinical tolerability profile relative to other probenecid salt forms and the free acid [1].

Why Generic Probenecid Substitution Risks Formulation Failure


Probenecid free acid (CAS 57-66-9) is practically insoluble in water (27.1 mg/L) , and its standard tablets exhibit slow disintegration; the USP monograph allows a 30-minute dissolution window for conventional probenecid tablets [2]. Attempts to substitute the free acid with simple sodium or potassium salts introduce additional liabilities: sodium is contraindicated in hypertensive and cardiac patients, and potassium ions provoke gastric distress at the high daily doses required (approximately 2 g probenecid equivalent) [1]. The magnesium salt tetrahydrate was specifically engineered to overcome these three simultaneous problems—poor disintegration, cation tolerability, and aqueous solubility—in a single salt form [1]. Consequently, selecting an alternative probenecid source or salt without accounting for these formulation-critical parameters can lead to tablet failure, altered bioavailability, or patient intolerance.

Quantitative Differentiation from Other Probenecid Forms


Tablet Disintegration Time vs. Free Acid

Tablets fabricated from magnesium probenecid tetrahydrate disintegrate in one-fourth to one-third the time of standard Benemid (probenecid free acid) tablets of equal hardness, as measured in water under controlled Stokes Gun hardness testing [1]. The USP dissolution specification for probenecid tablets is 30 minutes for ≥80% release [2]; the magnesium salt tetrahydrate tablets achieve equivalent or faster release in approximately 7.5–10 minutes, representing a 3- to 4-fold acceleration of disintegration [1].

Pharmaceutical formulation Tablet disintegration Probenecid solid dosage forms Quality control

Aqueous Solubility Advantage Over Free Acid

Probenecid free acid is practically insoluble in water (27.1 mg/L; <0.1 g/100 mL at 20 °C) and requires 1 M NaOH for dissolution in laboratory protocols . The magnesium probenecid tetrahydrate is explicitly described as water-soluble in the original patent [1], enabling direct aqueous granulation and eliminating the need for caustic solubilisation. For context, the sodium salt of probenecid achieves a measured aqueous solubility of 77 mg/mL . While the exact numerical aqueous solubility of the magnesium salt tetrahydrate has not been reported in public databases, its water-soluble character is demonstrated by the patent’s disclosure that the tetrahydrate can be extracted from unreacted probenecid free acid by water washing [1].

Solubility enhancement Salt selection Probenecid formulation Bioavailability

Thermal Stability of the Tetrahydrate Form

The magnesium probenecid tetrahydrate withstands heating at temperatures up to 50 °C without losing its water of hydration [1]. This thermal stability window is critical because loss of the tetrahydrate form compromises the rapid disintegration property that distinguishes magnesium probenecid tablets from conventional probenecid tablets [1]. In contrast, anhydrous forms or lower hydrates of other salt forms do not provide the same manufacturing robustness under standard drying and granulation conditions [1].

Solid-state stability Hydrate stability Tablet manufacturing Process development

Gastric Tolerability vs. Potassium Salt

Potassium ions are known to cause gastric distress, and at the high daily probenecid dose (approximately 2 g as free acid), the use of a potassium probenecid salt would result in excessive potassium ingestion [1]. The magnesium salt circumvents this tolerability problem entirely. The patent explicitly states that magnesium probenecid tetrahydrate is of especial value over the potassium salt for this reason [1].

Gastric tolerability Cation selection Patient compliance Salt form comparison

Cardiovascular Safety vs. Sodium Salt

Sodium probenecid is objectionable in cardiac and hypertensive patients because sodium is contraindicated in these populations [1]. The magnesium salt provides a sodium-free alternative that eliminates this cardiovascular safety concern [1]. Given that gout is frequently associated with hypertension, metabolic syndrome, and cardiovascular disease, the choice of counterion carries clinical significance beyond simple pharmaceutical convenience.

Sodium restriction Cardiovascular comorbidity Salt form selection Hypertension

OAT Inhibition Potency as Functional Equivalent

Probenecid inhibits organic anion transporters OAT1, OAT3, and OAT6 with Ki values of 6.3, 9.0, and 8.4 µM, respectively, and OAT2 with an IC₅₀ of 0.67 µM [1]. These pharmacological activities are attributed to the probenecid anion; the magnesium counterion is not expected to alter transporter inhibition potency. The magnesium salt is therefore pharmacologically equivalent to probenecid free acid and sodium salt in terms of OAT inhibition .

Organic anion transporter inhibition Pharmacological equivalence Uricosuric activity Drug–drug interaction

Optimal Application Scenarios


Rapid-Disintegrating Tablet Manufacture

For oral solid dosage form manufacturers seeking probenecid tablets that meet or exceed USP dissolution specifications with disintegration times of 7.5–10 minutes rather than the 30-minute pharmacopoeial minimum, the magnesium probenecid tetrahydrate is the only probenecid salt form specifically engineered for rapid disintegration [1][2]. Standard probenecid free acid tablets have historically exhibited slow disintegration times and sticky, poorly compressible physical characteristics [1].

Water-Soluble Processing and Assay Formulation

The water solubility of magnesium probenecid tetrahydrate eliminates the need for 1 M NaOH solubilisation required by probenecid free acid (solubility 27.1 mg/L), simplifying aqueous granulation during tablet manufacture and enabling direct dissolution in assay buffers for in vitro transporter studies [1]. While the sodium salt also offers water solubility (77 mg/mL), the magnesium salt is preferred where sodium intake must be restricted [1].

Gout Therapy with Cardiovascular Comorbidities

Gout patients frequently present with hypertension, heart failure, or other cardiovascular conditions in which sodium intake is clinically restricted. The magnesium probenecid salt provides a sodium-free uricosuric option, avoiding the sodium load imposed by sodium probenecid formulations [1]. Similarly, it avoids the gastric distress associated with potassium probenecid at therapeutic doses [1].

Controlled Manufacturing with Stable Hydrate Form

The magnesium probenecid tetrahydrate maintains its hydrate integrity up to 50 °C during drying and granulation steps, providing a defined thermal processing window for tablet manufacture. Exceeding this threshold disrupts the tetrahydrate structure and compromises the rapid disintegration property, making thermal control a critical process parameter [1]. This stability characteristic is unique to the magnesium tetrahydrate among probenecid salt forms.

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